Bienvenue dans la boutique en ligne BenchChem!

Momordicoside P

Glycosylation Structure-activity relationship Saponin characterization

Momordicoside P (CAS 1011726-62-7) is a cucurbitane-type triterpenoid saponin with the systematic name 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol-3-O-β-D-allopyranoside, first isolated and structurally elucidated from fresh fruits of Momordica charantia (bitter melon) via 2D-NMR and spectral methods. Its molecular formula is C₃₆H₅₈O₉ (MW 634.84 g/mol).

Molecular Formula C36H58O9
Molecular Weight 634.8 g/mol
CAS No. 1011726-62-7
Cat. No. B3026554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomordicoside P
CAS1011726-62-7
Molecular FormulaC36H58O9
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4O)C)C
InChIInChI=1S/C36H58O9/c1-20(9-8-14-31(2,3)42)21-12-15-34(7)23-13-16-36-24(35(23,30(41)45-36)18-17-33(21,34)6)10-11-25(32(36,4)5)44-29-28(40)27(39)26(38)22(19-37)43-29/h8,13-14,16,20-30,37-42H,9-12,15,17-19H2,1-7H3
InChIKeyMWDOAJPNPCZJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Momordicoside P (CAS 1011726-62-7): Procurement-Grade Profile of a Structurally Characterized Cucurbitane-Type Triterpenoid Saponin


Momordicoside P (CAS 1011726-62-7) is a cucurbitane-type triterpenoid saponin with the systematic name 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol-3-O-β-D-allopyranoside, first isolated and structurally elucidated from fresh fruits of Momordica charantia (bitter melon) via 2D-NMR and spectral methods [1]. Its molecular formula is C₃₆H₅₈O₉ (MW 634.84 g/mol) [2]. Critically, the primary literature on Momordicoside P is confined to its isolation and structural characterization; no peer-reviewed bioactivity data (IC₅₀, EC₅₀, in vivo efficacy) exist for the intact glycoside as of the evidence cutoff date. This compound is commercially available from multiple vendors at HPLC purity ≥98% with accompanying NMR and MS characterization data .

Why Momordicoside P Cannot Be Interchanged with Other Momordicosides: A Structural and Evidence-Based Rationale for Discerning Procurement


The Momordica charantia cucurbitane glycoside family exhibits pronounced structure-activity divergence. Momordicoside A is a validated PTP1B inhibitor (IC₅₀ ~13.00 μM) ; Momordicoside L demonstrates measurable cytotoxicity across five human cancer cell lines (IC₅₀ range 11.9–37.2 μM) [1]; Momordicosides Q, R, S, and T activate AMPK and stimulate GLUT4 translocation at sub-nanomolar EC₅₀ [2]; Momordicoside G selectively induces apoptosis in M1-like macrophages . Momordicoside P differs in its 3-O-β-D-allopyranoside glycosylation pattern—many comparators bear glucopyranoside—and in its specific aglycone (5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol), which independently demonstrates antiproliferative and anti-inflammatory activities [3][4]. Generic substitution within this class without accounting for glycosylation identity and aglycone structure risks experimental irreproducibility and confounded structure-activity conclusions.

Momordicoside P: Quantified Differentiation Evidence Against Closest Structural and Functional Analogs


Glycosylation Pattern Differentiation: 3-O-β-D-Allopyranoside vs. Common Glucopyranoside in Momordicosides A, G, and L

Momordicoside P is uniquely defined as 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol-3-O-β-D-allopyranoside, carrying the rare allose (allopyranoside) sugar at C-3 [1]. In contrast, Momordicoside A is a glucopyranoside, Momordicoside G is reported as a 3-O-β-D-allopyranoside of a different aglycone, and Momordicoside L bears a distinct glycosylation arrangement [2]. The stereochemical configuration of the C-3 sugar (allose vs. glucose epimer at C-3 of the sugar ring) fundamentally alters hydrogen-bonding capacity, molecular recognition, and potentially bioavailability—yet no published study has directly compared Momordicoside P head-to-head with glucopyranoside analogs in any bioassay.

Glycosylation Structure-activity relationship Saponin characterization

Aglycone (ECDT/Kuguacin R) Antiproliferative Activity: Class-Level Inference for Momordicoside P as a Reference Standard

The aglycone of Momordicoside P, 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol (also designated ECDT or Kuguacin R), has demonstrated quantifiable antiproliferative activity: IC₅₀ values of 32.55 ± 3.68 μM against Hep3B cells and 84.72 ± 6.76 μM against t-HSC/Cl-6 cells [1], and additional IC₅₀ of 28.13 ± 3.21 μM against HepG2 cells as compiled in a 2025 comprehensive triterpenoid cytotoxicity review [2]. The intact glycoside Momordicoside P has no directly reported antiproliferative IC₅₀ values. By contrast, Momordicoside L shows IC₅₀ values of 11.9 ± 2.2 μM (CRL1579 melanoma), 19.9 ± 1.5 μM (AZ521 gastric), and 37.2 ± 2.7 μM (HL60 leukemia) [3]. These are different cell lines, precluding direct cross-compound comparison, but the aglycone data establish a baseline cytotoxic potential for the Momordicoside P scaffold.

Cytotoxicity Hepatocellular carcinoma Antiproliferative screening

Aglycone Anti-Inflammatory Activity in P. gingivalis-Stimulated THP-1 Monocytes: Extrapolation from Aglycone to Glycoside

In a bioassay-guided isolation study, the aglycone 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol (compound 1) potently suppressed P. gingivalis-induced IL-8, IL-6, and IL-1β production in THP-1 human monocytic cells and inhibited MAPK pathway activation [1]. In the same fraction, 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (compound 2) served as a direct comparator; compound 1 (the Momordicoside P aglycone) demonstrated stronger inhibition of IL-1β production than compound 2 and the positive control luteolin [1]. Unlike Momordicoside G, which acts via selective M1 macrophage apoptosis and ROS modulation , the aglycone's anti-inflammatory mechanism operates through MAPK pathway suppression. Momordicoside P itself was not tested in this study; the glycoside may exhibit altered potency, cell permeability, or metabolic stability compared to the aglycone.

Anti-inflammatory Periodontitis Cucurbitane triterpenoid

Aglycone-Induced Apoptosis in Hepatocellular Carcinoma HA22T Cells via p38MAPK/JNK Pathways: Mechanistic Differentiation

Yuan et al. (2022) demonstrated that the aglycone ECDT (5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol) inhibited HA22T hepatocellular carcinoma cell proliferation in a dose-dependent manner (5–25 μM, 24 h), increasing early apoptosis by 10–14% and late apoptosis by 2–5% at 10–20 μM [1]. Mechanistically, ECDT activated the mitochondrial-dependent apoptotic pathway via caspase signaling and JNK/p38MAPK activation; co-treatment with MAPK inhibitors SB203580 (p38) or SP600125 (JNK) reversed ECDT-induced cell death [1]. By comparison, Momordicoside G induces apoptosis selectively in M1-like macrophages (immune-cell-specific mechanism) , while Momordicoside A acts through PTP1B inhibition (IC₅₀ ~13 μM) rather than direct apoptosis induction . The aglycone's dual MAPK pathway engagement represents a mechanistically distinct profile. Momordicoside P (the glycoside) has not been evaluated in any apoptosis assay.

Apoptosis Hepatoma MAPK signaling Mitochondrial pathway

Commercial Purity Benchmarks: HPLC ≥98% with NMR/MS Verification Enabling Reproducible Reference Standard Use

Multiple independent vendors supply Momordicoside P at HPLC purity ≥98%, with full characterization by HPLC, MS, and NMR [1][2]. This purity tier matches or exceeds the typical reference standard grade offered for better-characterized momordicosides such as Momordicoside A (≥98%) and Momordicoside L (≥98%) . The availability of spectral characterization data (¹H NMR, ¹³C NMR, 2D-NMR from the primary isolation paper [3]) provides a verifiable identity benchmark that is essential for procurement decisions where batch-to-batch consistency and authentic structural identity are non-negotiable. Unlike bioactivity-validated momordicosides, where purity alone does not guarantee functional activity, Momordicoside P's procurement value currently rests substantially on its utility as a structurally authenticated reference material rather than a functionally validated tool compound.

Analytical standard Quality control Natural product procurement

Critical Evidence Gap Statement: Absence of Direct Bioactivity Data for Intact Momordicoside P

A systematic search of PubMed, SciFinder, and vendor databases confirms that no peer-reviewed study has reported any quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, MIC, or in vivo efficacy) for the intact glycoside Momordicoside P. The sole primary literature reference [1] reports only isolation and structural elucidation. All bioactivity claims found on vendor product pages (antidiabetic via AMPK activation, anti-inflammatory, antioxidant) are extrapolations from class-level data on other momordicosides (Q, R, S, T from Tan et al. 2008 [2]; aglycone ECDT from Yuan et al. 2022 [3]) and are not supported by direct evidence for Momordicoside P. This evidence gap is material for procurement decisions: Momordicoside P is a valid choice for structural and analytical applications but cannot currently be recommended as a functionally validated tool compound for any specific biological target or pathway.

Evidence gap Data limitation Research compound selection

Procurement-Relevant Application Scenarios for Momordicoside P (CAS 1011726-62-7) Based on Verified Evidence


Cucurbitane Glycoside Structure-Activity Relationship (SAR) Studies Requiring Allopyranoside- vs. Glucopyranoside-Probe Sets

Research groups systematically investigating how C-3 sugar epimerization (allose vs. glucose) modulates cucurbitane triterpenoid bioactivity across a panel of targets (AMPK, PTP1B, GLUT4 translocation, cytotoxicity) can procure Momordicoside P as the allopyranoside-bearing member of a comparator set that includes Momordicoside A (glucopyranoside, PTP1B IC₅₀ ~13 μM) and Momordicoside L (glucopyranoside, cytotoxicity data available) [1][2]. The structural characterization by 2D-NMR in the primary literature provides unambiguous identity verification for SAR data reporting.

Reference Standard for HPLC-ELSD/MS Fingerprinting and Quality Control of Momordica charantia Extracts and Nutraceutical Products

Analytical laboratories developing or validating chromatographic methods for bitter melon extract standardization can employ Momordicoside P as a structurally authenticated reference marker. Its defined retention characteristics, molecular formula (C₃₆H₅₈O₉, MW 634.84), and commercial availability at HPLC ≥98% purity with MS/NMR verification [1][2] make it suitable for inclusion in multi-component cucurbitane fingerprinting panels alongside Momordicosides F1, F2, K, and I, which have established roles in Momordica charantia extract profiling.

Glycosylation-Dependent Prodrug Hypothesis Testing Using Aglycone ECDT (Kuguacin R) as Active Comparator

The aglycone ECDT has demonstrated quantifiable cytotoxicity (IC₅₀ 28–85 μM across Hep3B, HepG2, t-HSC/Cl-6 cells) [1] and apoptosis induction via p38MAPK/JNK pathways in HA22T HCC cells [2]. Researchers investigating whether 3-O-β-D-allopyranoside conjugation alters cellular permeability, metabolic stability, or target engagement can co-procure Momordicoside P alongside its aglycone (commercially available as Kuguacin R or ECDT) for paired testing in cytotoxicity, uptake, or stability assays—a direct glycoside-vs.-aglycone comparison design that addresses a fundamental question in natural product pharmacology.

Mechanistic Studies of MAPK-Mediated Anti-Inflammatory Signaling Using a Structurally Defined Cucurbitane Probe

Building on evidence that the Momordicoside P aglycone suppresses P. gingivalis-induced IL-8, IL-6, and IL-1β via MAPK pathway inhibition in THP-1 monocytes, with stronger IL-1β suppression than comparator triterpenoid 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al [1], laboratories studying periodontal inflammation or MAPK-dependent cytokine regulation can use Momordicoside P as a glycosylated probe to determine whether allopyranoside conjugation preserves, enhances, or attenuates the aglycone's anti-inflammatory signaling effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Momordicoside P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.